Cas no 7334-51-2 (Butanediamide,N1,N1,N4,N4-tetramethyl-)

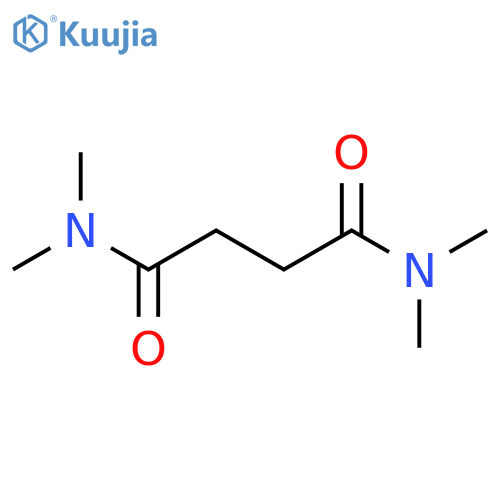

7334-51-2 structure

商品名:Butanediamide,N1,N1,N4,N4-tetramethyl-

Butanediamide,N1,N1,N4,N4-tetramethyl- 化学的及び物理的性質

名前と識別子

-

- Butanediamide,N1,N1,N4,N4-tetramethyl-

- N,N,N',N'-tetramethylbutanediamide

- N,N,N',N'-TETRAMETHYLSUCCINYLDIAMIDE

- N,N,N',N'-Tetramethylsuccinamide

- SUCCINAMIDE, N,N,N',N'-TETRAMETHYL-

- DTXSID00223570

- TETRAMETHYL SUCCINAMIDE

- N1,N1,N4,N4-tetramethylsuccinamide

- Butanediamide, N,N,N',N'-tetramethyl-

- EINECS 230-838-4

- M8NMC2G8MR

- UNII-M8NMC2G8MR

- FT-0738103

- AKOS005381853

- TETRAMETHYLSUCCINAMIDE

- Q27283651

- SCHEMBL1191256

- 7334-51-2

- N,N,N,N-TETRAMETHYLSUCCINYLDIAMIDE

- BUTANEDIAMIDE, N1,N1,N4,N4-TETRAMETHYL-

- BS-49170

- E75877

- NS00037502

- CS-0162953

- RCWUFNWXCIKHPC-UHFFFAOYSA-N

- STK033652

-

- MDL: MFCD00040478

- インチ: InChI=1S/C8H16N2O2/c1-9(2)7(11)5-6-8(12)10(3)4/h5-6H2,1-4H3

- InChIKey: RCWUFNWXCIKHPC-UHFFFAOYSA-N

- ほほえんだ: CN(C)C(=O)CCC(=O)N(C)C

計算された属性

- せいみつぶんしりょう: 172.12128

- どういたいしつりょう: 172.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 40.6Ų

じっけんとくせい

- 密度みつど: 1.1083 (rough estimate)

- ふってん: 302.55°C (rough estimate)

- フラッシュポイント: 124.9°C

- 屈折率: 1.4500 (estimate)

- PSA: 40.62

Butanediamide,N1,N1,N4,N4-tetramethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW653-50mg |

Butanediamide,N1,N1,N4,N4-tetramethyl- |

7334-51-2 | 97+% | 50mg |

119.0CNY | 2021-07-14 | |

| Cooke Chemical | BD0611253-5g |

N,n,n,n-tetramethylsuccinyldiamide |

7334-51-2 | 97% | 5g |

RMB 1873.60 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW653-1g |

Butanediamide,N1,N1,N4,N4-tetramethyl- |

7334-51-2 | 97+% | 1g |

937.0CNY | 2021-07-14 | |

| Cooke Chemical | BD0611253-250mg |

N,n,n,n-tetramethylsuccinyldiamide |

7334-51-2 | 97% | 250mg |

RMB 215.20 | 2025-02-21 | |

| 1PlusChem | 1P00FF81-1g |

N,N,N',N'-TETRAMETHYLSUCCINYLDIAMIDE |

7334-51-2 | 97% | 1g |

$89.00 | 2024-04-21 | |

| Aaron | AR00FFGD-1g |

N,N,N',N'-Tetramethylsuccinyldiamide |

7334-51-2 | 97% | 1g |

$107.00 | 2025-02-12 | |

| 1PlusChem | 1P00FF81-250mg |

N,N,N',N'-TETRAMETHYLSUCCINYLDIAMIDE |

7334-51-2 | 97% | 250mg |

$36.00 | 2024-04-21 | |

| A2B Chem LLC | AH18769-250mg |

N,N,N',N'-TETRAMETHYLSUCCINYLDIAMIDE |

7334-51-2 | 97% | 250mg |

$29.00 | 2024-04-19 | |

| A2B Chem LLC | AH18769-1g |

N,N,N',N'-TETRAMETHYLSUCCINYLDIAMIDE |

7334-51-2 | 97% | 1g |

$72.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233593-1g |

N,n,n,n-tetramethylsuccinyldiamide |

7334-51-2 | 97% | 1g |

¥1014.00 | 2024-07-28 |

Butanediamide,N1,N1,N4,N4-tetramethyl- 関連文献

-

1. Synthesis, enzymic resolution and enantiomeric enhancement of bis(hydroxymethyl)[7]thiaheterohelicenesKazuhiko Tanaka,Hideji Osuga,Hitomi Suzuki,Yuka Shogase,Yoshinori Kitahara J. Chem. Soc. Perkin Trans. 1 1998 935

-

Shiyang Zhou,Gangliang Huang RSC Adv. 2020 10 31909

-

Fumio Toda,Kazuhiro Yoshizawa,Shunji Hyoda,Shinji Toyota,Spyros Chatziefthimiou,Irene M. Mavridis Org. Biomol. Chem. 2004 2 449

-

Fumio Toda,Kazuhiro Yoshizawa,Shunji Hyoda,Shinji Toyota,Spyros Chatziefthimiou,Irene M. Mavridis Org. Biomol. Chem. 2004 2 449

-

5. Complexation of Eu(III) with alkyl-substituted malonamides in acetonitrileLinfeng Rao,PierLuigi Zanonato,Plinio Di Bernardo,Arturo Bismondo J. Chem. Soc. Dalton Trans. 2001 1939

7334-51-2 (Butanediamide,N1,N1,N4,N4-tetramethyl-) 関連製品

- 5830-30-8(N,N-Dimethylhexanamide)

- 1118-92-9(N,N-Dimethylcaprylamide)

- 1115-96-4(NN-Dimethylpimelamide)

- 1114-76-7(N,N-Diethylbutyramide)

- 760-79-2(N,N-Dimethylbutyramide)

- 3886-90-6(N,N-Dimethylstearamide)

- 3007-53-2(N,N-Dimethyldodecanamide)

- 14433-76-2(N,N-Dimethyldecanamide)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量